L-Lactic acid

Catalog No.
S533350
CAS No.
79-33-4
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lactic acid

CAS Number

79-33-4

Product Name

L-Lactic acid

IUPAC Name

(2S)-2-hydroxypropanoic acid

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1

InChI Key

JVTAAEKCZFNVCJ-REOHCLBHSA-N

SMILES

CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

2 Hydroxypropanoic Acid, 2 Hydroxypropionic Acid, 2-Hydroxypropanoic Acid, 2-Hydroxypropionic Acid, Ammonium Lactate, D Lactic Acid, D-Lactic Acid, L Lactic Acid, L-Lactic Acid, Lactate, Lactate, Ammonium, Lactic Acid, Propanoic Acid, 2-Hydroxy-, (2R)-, Propanoic Acid, 2-Hydroxy-, (2S)-, Sarcolactic Acid

Canonical SMILES

CC(C(=O)O)O

Isomeric SMILES

C[C@@H](C(=O)O)O

Description

The exact mass of the compound L-Lactic acid is 90.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates. It belongs to the ontological category of (2S)-2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.

Bioplastics Development

  • L-lactic acid is a primary building block for polylactic acid (PLA), a biodegradable and biocompatible plastic. Researchers are investigating ways to improve PLA's properties, such as heat resistance and elasticity, to broaden its applications in packaging, textiles, and medical devices.

Drug Delivery Systems

  • The controlled release properties of L-lactic acid polymers make them promising candidates for drug delivery systems. Scientists are designing nanoparticles and hydrogels from lactic acid for targeted drug delivery and sustained release of therapeutics. )

Fermentation and Food Science

  • L-lactic acid is a key product of bacterial fermentation, a process used in food production. Research in this area focuses on optimizing fermentation processes to improve the yield and quality of fermented foods like yogurt, cheese, and sauerkraut. Additionally, scientists are exploring the use of L-lactic acid as a natural preservative in food products. Source: ScienceDirect on Lactic Acid Bacteria and Fermentation:

Medical Applications

  • L-lactate plays a role in human metabolism and is a natural component of muscle tissue. Researchers are investigating the potential therapeutic applications of L-lactate in various conditions, including muscle fatigue and recovery, and even certain cancers. )

L-Lactic acid, with the chemical formula C3H6O3C_3H_6O_3, is an organic compound classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to a carboxyl group. It is a chiral molecule, existing in two enantiomeric forms: L-lactic acid (the naturally occurring form) and D-lactic acid. L-Lactic acid is typically produced during anaerobic respiration in muscles and is commonly found in fermented dairy products such as yogurt and sour milk. It appears white in solid form and colorless when dissolved in water, making it hygroscopic and miscible with various solvents .

L-Lactic acid plays a crucial role in cellular metabolism. During strenuous exercise, muscle cells rely on anaerobic respiration to generate energy. This process breaks down glucose into pyruvate, which can be converted to L-lactate. The accumulation of L-lactate contributes to muscle fatigue, often referred to as "burning" [].

In some organisms, L-lactate serves as a precursor for various biochemical pathways, including the synthesis of other organic acids and amino acids.

  • Skin contact: May cause irritation, redness, or burning.
  • Eye contact: May cause irritation, watering, or blurred vision.
  • Ingestion: High doses can cause stomach upset or diarrhea.
, primarily involving its conversion to other compounds through metabolic pathways or synthetic processes. A significant reaction is its conversion from pyruvate during anaerobic glycolysis, catalyzed by lactate dehydrogenase:

Glucose2L Lactic Acid+2ATP\text{Glucose}\rightarrow 2\text{L Lactic Acid}+2\text{ATP}

This reaction highlights the role of L-lactic acid in energy production under low oxygen conditions . Additionally, L-lactic acid can be esterified to form lactate esters or polymerized to produce polylactic acid, a biodegradable plastic .

L-Lactic acid can be synthesized through various methods:

  • Fermentation: This is the most common method, utilizing bacteria such as Lactobacillus species that convert carbohydrates (like glucose) into L-lactic acid under anaerobic conditions.
  • Chemical Synthesis: This involves the hydrolysis of lactonitrile or the reaction of acetaldehyde with hydrogen cyanide followed by hydrolysis .
  • Biotechnological Approaches: These include using genetically modified organisms to enhance yield and purity during fermentation processes.

L-Lactic acid has diverse applications across various industries:

  • Food Industry: Used as a preservative and flavoring agent in dairy products and pickled vegetables.
  • Pharmaceuticals: Acts as a pH regulator and is involved in drug formulation.
  • Biodegradable Plastics: Serves as a monomer for polylactic acid production, which is used in packaging materials and disposable items.
  • Cosmetics: Employed for its moisturizing properties and as an exfoliant in skincare products .

Research indicates that L-lactic acid interacts with various biological systems. For example, it has been studied for its role in modulating immune responses and influencing metabolic pathways related to energy production. Interaction studies also explore how L-lactic acid affects cellular signaling pathways and its potential therapeutic roles in conditions like lactic acidosis .

L-Lactic acid shares similarities with several other organic acids, particularly those within the same biochemical pathways or structural categories. Here are some comparable compounds:

CompoundStructureUnique Features
D-Lactic AcidC3H6O3C_3H_6O_3Mirror image of L-lactic acid; less common in human metabolism.
Acetic AcidC2H4O2C_2H_4O_2Simpler structure; less acidic than L-lactic acid; used widely as a food preservative.
Pyruvic AcidC3H4O3C_3H_4O_3Precursor to L-lactic acid; involved in aerobic respiration.
Citric AcidC6H8O7C_6H_8O_7Found in citrus fruits; plays a central role in the Krebs cycle.
Malic AcidC4H6O5C_4H_6O_5Involved in fruit metabolism; contributes to sour taste.

L-Lactic acid's unique stereochemistry (as an optically active compound) differentiates it from these acids, influencing its biological roles and applications . Its greater acidity compared to acetic acid makes it more effective in certain applications, such as food preservation and pH regulation.

Physical State and Organoleptic Characteristics

L-Lactic acid presents distinctive physical and sensory properties that are fundamental to its identification and characterization. In its pure form, L-lactic acid exists as white hygroscopic crystals at room temperature [1] [2] [3]. The compound exhibits a pronounced hygroscopic nature, readily absorbing moisture from the atmosphere [1] [4] [5], which often results in its commercial availability as aqueous solutions rather than pure crystalline form.

The organoleptic characteristics of L-lactic acid are well-defined and consistent across multiple sources. The compound appears as a colorless to slightly yellow liquid when in aqueous solution [6] [2], with commercial preparations typically ranging from 85-90% concentration. L-lactic acid is characterized by an odorless to slightly acidic aroma [7] [8] and possesses a distinctive mild acid taste [7] that is characteristic of organic acids.

The molecular formula of L-lactic acid is C₃H₆O₃ with a molecular weight of 90.08 g/mol [9] [1] [7]. The compound is registered under CAS number 79-33-4 [9] [7] [10], which specifically identifies the L-(+)-enantiomer of lactic acid.

Thermodynamic Properties

Enthalpy of Formation (-694.08 kJ/mol)

The standard enthalpy of formation of solid L-lactic acid has been precisely determined through calorimetric measurements. The National Institute of Standards and Technology (NIST) reports the enthalpy of formation (ΔfH°) as -694.08 ± 0.46 kJ/mol for the solid state at standard conditions [11] [12]. This value represents the energy change when one mole of solid L-lactic acid is formed from its constituent elements in their standard states at 298.15 K and 1 bar pressure [13] [14] [15].

The formation reaction for this thermodynamic parameter is:
$$ 3C(s) + 3H₂(g) + \frac{3}{2}O₂(g) → C₃H₆O₃(s) $$

This enthalpy value is consistent across multiple academic sources and has been validated through various experimental approaches [16] [14]. The negative value indicates that the formation of L-lactic acid from its elements is thermodynamically favorable, releasing energy in the process.

Heat of Combustion (-1343.98 kJ/mol)

The standard heat of combustion (ΔcH°) of solid L-lactic acid has been determined as -1343.98 ± 0.46 kJ/mol through bomb calorimetry measurements [11] [12]. This value represents the energy released when one mole of L-lactic acid undergoes complete combustion to carbon dioxide and water under standard conditions.

The combustion reaction is:
$$ C₃H₆O₃(s) + 3O₂(g) → 3CO₂(g) + 3H₂O(l) $$

This thermodynamic parameter is crucial for understanding the energy content of L-lactic acid and has applications in metabolic studies and energy calculations [17]. The precision of ±0.46 kJ/mol reflects the high accuracy of modern calorimetric techniques used in these determinations.

Phase Change Behavior

L-lactic acid exhibits well-defined phase transition characteristics that are critical for processing and application considerations. The melting point ranges from 53-54°C under standard atmospheric pressure [9] [7] [8], indicating the transition from solid crystalline form to liquid state.

The boiling point varies significantly with pressure conditions. Under reduced pressure (15 mmHg), L-lactic acid boils at approximately 122°C [18] [8], while at atmospheric pressure, the boiling point increases to 125°C [19]. At even lower pressures (1.6 kPa), NIST data indicates a boiling point of 392.20 K (119°C) [11] [12].

The compound exhibits a density of 1.206-1.21 g/cm³ at 20°C [8] [10] and a specific gravity of 1.249 at 15°C [20] [21]. These values indicate that L-lactic acid is denser than water, which is consistent with its molecular structure and hydrogen bonding characteristics.

Additional thermodynamic parameters include an enthalpy of fusion of 9.78 kJ/mol and an enthalpy of vaporization of 61.99 kJ/mol as calculated using the Joback group contribution method [11] [12]. The critical temperature is estimated at 677.91 K with a critical pressure of 6389.77 kPa [11] [12].

Solubility Profile and Hygroscopic Nature

L-lactic acid demonstrates exceptional solubility characteristics across various solvent systems, reflecting its polar nature and hydrogen bonding capability. In water, L-lactic acid exhibits complete miscibility, with some sources reporting specific solubility values of 33.3 mg/mL [7] [4] [3]. This exceptional water solubility is attributed to the compound's ability to form extensive hydrogen bonds with water molecules through both its hydroxyl and carboxyl functional groups.

The compound shows excellent solubility in ethanol [5] [10], making it compatible with alcoholic systems. Similarly, L-lactic acid is soluble in acetone [10], indicating favorable interactions with moderately polar organic solvents. In ether, the compound exhibits very high solubility [5], demonstrating its versatility across different solvent polarities.

Conversely, L-lactic acid is insoluble in chloroform [5] [10], reflecting its incompatibility with non-polar halogenated solvents. This selectivity in solubility behavior is consistent with the polar nature of the molecule and provides useful information for extraction and purification procedures.

The hygroscopic nature of L-lactic acid is a significant characteristic that influences its handling and storage requirements [1] [4] [5]. This property results from the compound's strong affinity for water molecules, leading to moisture absorption from atmospheric conditions. The hygroscopic behavior necessitates careful storage in moisture-controlled environments to maintain product stability and prevent dilution.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of L-lactic acid through analysis of both proton (¹H) and carbon-13 (¹³C) environments. The ¹H NMR spectrum reveals three distinct proton environments that correspond to the different functional groups within the molecule [22] [23] [24].

The methine proton (CH) appears as a quartet at 4.10-4.4 ppm [22] [23] [24], reflecting coupling with the three equivalent methyl protons. This downfield chemical shift is characteristic of a proton adjacent to both hydroxyl and carboxyl functional groups, which deshield the nucleus through their electron-withdrawing effects.

The methyl protons (CH₃) generate a doublet at 1.32-1.6 ppm [22] [23] [24], resulting from coupling with the single methine proton. This chemical shift range is typical for methyl groups attached to a substituted carbon center.

The carboxylic acid proton (COOH) appears as a broad singlet in the 10-12 ppm region [25]. This extreme downfield shift is characteristic of carboxylic acid protons, which are highly deshielded due to the electron-withdrawing nature of the carbonyl group and participation in hydrogen bonding. The broad line shape results from rapid exchange with solvent protons and quadrupolar effects.

¹³C NMR spectroscopy provides complementary structural information through carbon environment analysis [23]. The carbonyl carbon (C=O) resonates at 185.32 ppm, a chemical shift typical for carboxylic acid carbonyls [23]. The methine carbon (CH) appears at 71.23 ppm, reflecting the deshielding effect of the adjacent hydroxyl and carboxyl groups [23]. The methyl carbon (CH₃) resonates at 22.81 ppm, consistent with an aliphatic methyl group [23].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides characteristic vibrational fingerprints for the functional groups present in L-lactic acid. The O-H stretching vibration of the carboxylic acid group appears as a very strong, broad absorption from 2500-3300 cm⁻¹ [25] [26]. This broad, intense feature results from hydrogen bonding interactions, particularly in the solid state where carboxylic acids exist predominantly as hydrogen-bonded dimers.

The carbonyl (C=O) stretching vibration occurs in the 1710-1760 cm⁻¹ region with strong intensity [27] [25] [26]. For crystalline forms of poly(L-lactic acid), specific studies have identified peaks at 1767 and 1758 cm⁻¹ for flat crystals and broader bands at 1760 cm⁻¹ for curved crystal morphologies [27]. The exact frequency depends on the degree of hydrogen bonding and crystalline environment.

Carbon-oxygen (C-O) stretching vibrations appear as strong absorptions between 1150-1250 cm⁻¹ [25] [28], characteristic of the ester-like C-O bond in the carboxylic acid functionality. C-H stretching vibrations for the methyl groups occur at 2870-2950 cm⁻¹ with medium intensity, while the methine C-H stretch appears at 2990 cm⁻¹ [25]. O-H bending vibrations (in-plane) are observed in the 1200-1400 cm⁻¹ region with medium intensity [29].

Raman spectroscopy provides complementary vibrational information with different selection rules. Studies have identified specific Raman bands for L-lactic acid crystals, with temperature-dependent measurements from 295 K to 10 K showing remarkable crystal lattice stability [29]. The carbonyl stretching appears at similar frequencies to infrared spectroscopy, while other vibrational modes provide additional structural confirmation [30] [31] [32].

Mass Spectrometry

Mass spectrometry of L-lactic acid reveals characteristic fragmentation patterns that aid in structural elucidation and analytical identification. The molecular ion [M]⁺ appears at m/z 90, corresponding to the molecular weight of L-lactic acid [33] [24]. However, this peak typically exhibits low relative intensity due to the facile fragmentation of the molecule under electron ionization conditions.

The base peak in the mass spectrum occurs at m/z 45, which can be attributed to two different fragment ions: [M-COOH]⁺ (loss of carboxyl group) and [CH₃CH(OH)]⁺ (retention of methyl and hydroxyl-bearing carbon) [33] [24]. Both fragments have the same nominal mass but represent different fragmentation pathways from the molecular ion.

Additional significant fragments include [CH₃]⁺ at m/z 15 with low relative intensity and [CHO]⁺ at m/z 29 with medium intensity [24]. These fragments provide structural confirmation and are useful for distinguishing L-lactic acid from other isomeric compounds.

For enhanced analytical applications, specialized techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been developed for chiral separation and quantification of L-lactic acid enantiomers [34] [35] [36]. These methods utilize specific chromatographic conditions and selected reaction monitoring to achieve sensitive and selective detection of L-lactic acid in complex matrices.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; NKRA
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
Liquid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

90.031694049 g/mol

Monoisotopic Mass

90.031694049 g/mol

Heavy Atom Count

6

Appearance

Solid powder

Melting Point

16.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9S9FFU82N

Related CAS

26811-96-1

GHS Hazard Statements

Aggregated GHS information provided by 1170 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1170 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1169 of 1170 companies with hazard statement code(s):;
H315 (90.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prevention of pregnancy

Pharmacology

Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-33-4

Wikipedia

L-lactic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> EU pediatric investigation plans
Fragrance Ingredients

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Propanoic acid, 2-hydroxy-, (2S)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Korcz E, Kerényi Z, Varga L. Dietary fibers, prebiotics, and exopolysaccharides produced by lactic acid bacteria: potential health benefits with special regard to cholesterol-lowering effects. Food Funct. 2018 May 23. doi: 10.1039/c8fo00118a. [Epub ahead of print] Review. PubMed PMID: 29790546.
2: Batool F, Strub M, Petit C, Bugueno IM, Bornert F, Clauss F, Huck O, Kuchler-Bopp S, Benkirane-Jessel N. Periodontal Tissues, Maxillary Jaw Bone, and Tooth Regeneration Approaches: From Animal Models Analyses to Clinical Applications. Nanomaterials (Basel). 2018 May 16;8(5). pii: E337. doi: 10.3390/nano8050337. Review. PubMed PMID: 29772691.
3: Yi S, Xu L, Gu X. Scaffolds for peripheral nerve repair and reconstruction. Exp Neurol. 2018 May 14. pii: S0014-4886(18)30126-2. doi: 10.1016/j.expneurol.2018.05.016. [Epub ahead of print] Review. PubMed PMID: 29772248.
4: Singh L, Aldosary S, Saeedan AS, Ansari MN, Kaithwas G. Prolyl hydroxylase 2: a promising target to inhibit hypoxia-induced cellular metabolism in cancer cells. Drug Discov Today. 2018 May 14. pii: S1359-6446(18)30110-7. doi: 10.1016/j.drudis.2018.05.016. [Epub ahead of print] Review. PubMed PMID: 29772209.
5: LeCureux JS, Dean GA. Lactobacillus Mucosal Vaccine Vectors: Immune Responses against Bacterial and Viral Antigens. mSphere. 2018 May 16;3(3). pii: e00061-18. doi: 10.1128/mSphere.00061-18. eCollection 2018 May-Jun. Review. PubMed PMID: 29769376; PubMed Central PMCID: PMC5956152.
6: Gwangwa MV, Joubert AM, Visagie MH. Crosstalk between the Warburg effect, redox regulation and autophagy induction in tumourigenesis. Cell Mol Biol Lett. 2018 May 4;23:20. doi: 10.1186/s11658-018-0088-y. eCollection 2018. Review. PubMed PMID: 29760743; PubMed Central PMCID: PMC5935986.
7: Singh VP. Recent approaches in food bio-preservation - a review. Open Vet J. 2018;8(1):104-111. doi: 10.4314/ovj.v8i1.16. Epub 2018 Mar 27. Review. PubMed PMID: 29721439; PubMed Central PMCID: PMC5918123.
8: Kimoto-Nira H. New lactic acid bacteria for skin health via oral intake of heat-killed or live cells. Anim Sci J. 2018 Apr 26. doi: 10.1111/asj.13017. [Epub ahead of print] Review. PubMed PMID: 29696746.
9: Silva CCG, Silva SPM, Ribeiro SC. Application of Bacteriocins and Protective Cultures in Dairy Food Preservation. Front Microbiol. 2018 Apr 9;9:594. doi: 10.3389/fmicb.2018.00594. eCollection 2018. Review. PubMed PMID: 29686652; PubMed Central PMCID: PMC5900009.
10: McAllister TA, Dunière L, Drouin P, Xu S, Wang Y, Munns K, Zaheer R. Silage review: Using molecular approaches to define the microbial ecology of silage. J Dairy Sci. 2018 May;101(5):4060-4074. doi: 10.3168/jds.2017-13704. Review. PubMed PMID: 29685277.
11: Muck RE, Nadeau EMG, McAllister TA, Contreras-Govea FE, Santos MC, Kung L Jr.. Silage review: Recent advances and future uses of silage additives. J Dairy Sci. 2018 May;101(5):3980-4000. doi: 10.3168/jds.2017-13839. Review. PubMed PMID: 29685273.
12: Campus M, Değirmencioğlu N, Comunian R. Technologies and Trends to Improve Table Olive Quality and Safety. Front Microbiol. 2018 Apr 4;9:617. doi: 10.3389/fmicb.2018.00617. eCollection 2018. Review. PubMed PMID: 29670593; PubMed Central PMCID: PMC5894437.
13: Kamenisch Y, Ivanova I, Drexler K, Berneburg M. UVA, Metabolism and Melanoma: UVA makes Melanoma hungry for metastasis. Exp Dermatol. 2018 Apr 15. doi: 10.1111/exd.13561. [Epub ahead of print] Review. PubMed PMID: 29658146.
14: Swider E, Koshkina O, Tel J, Cruz LJ, de Vries IJM, Srinivas M. Customizing poly(lactic-co-glycolic acid) particles for biomedical applications. Acta Biomater. 2018 Apr 11. pii: S1742-7061(18)30196-X. doi: 10.1016/j.actbio.2018.04.006. [Epub ahead of print] Review. PubMed PMID: 29653217.
15: Tang SC, Yang JH. Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules. 2018 Apr 10;23(4). pii: E863. doi: 10.3390/molecules23040863. Review. PubMed PMID: 29642579.
16: Schaffer S, Kim HW. Effects and Mechanisms of Taurine as a Therapeutic Agent. Biomol Ther (Seoul). 2018 May 1;26(3):225-241. doi: 10.4062/biomolther.2017.251. Review. PubMed PMID: 29631391; PubMed Central PMCID: PMC5933890.
17: Balmaseda A, Bordons A, Reguant C, Bautista-Gallego J. Non-Saccharomyces in Wine: Effect Upon Oenococcus oeni and Malolactic Fermentation. Front Microbiol. 2018 Mar 23;9:534. doi: 10.3389/fmicb.2018.00534. eCollection 2018. Review. PubMed PMID: 29628914; PubMed Central PMCID: PMC5876288.
18: Łukasik J, Salminen S, Szajewska H. Rapid review shows that probiotics and fermented infant formulas do not cause d-lactic acidosis in healthy children. Acta Paediatr. 2018 Mar 30. doi: 10.1111/apa.14338. [Epub ahead of print] Review. PubMed PMID: 29603358.
19: Eş I, Mousavi Khaneghah A, Barba FJ, Saraiva JA, Sant'Ana AS, Hashemi SMB. Recent advancements in lactic acid production - a review. Food Res Int. 2018 May;107:763-770. doi: 10.1016/j.foodres.2018.01.001. Epub 2018 Jan 4. Review. PubMed PMID: 29580545.
20: Yurina V. Live Bacterial Vectors-A Promising DNA Vaccine Delivery System. Med Sci (Basel). 2018 Mar 23;6(2). pii: E27. doi: 10.3390/medsci6020027. Review. PubMed PMID: 29570602.

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